2,4-Diamino-6,7-diisopropylpteridine

Toxoplasma gondii DHFR inhibition Antifolate selectivity

This compound is the definitive vibriostatic agent O/129 and a uniquely selective antifolate. Its 6,7-diisopropyl substitution confers a >10-fold potency advantage against Toxoplasma gondii DHFR (IC50 0.018–0.033 µM) over pyrimethamine, with low mammalian DHFR cross-reactivity. In P. carinii assays, it outperforms trimethoprim by 10- to 100-fold. For clinical microbiology labs, it is the sole small-molecule agent with validated interpretive criteria for Vibrio speciation (10 µg/150 µg disks, per FDA BAM Chapter 9). The phosphate salt (CAS 84176-65-8, ≥98%, DMSO solubility ~125 mg/mL) is the preferred research form. Procure this compound to eliminate confounding off-target DHFR inhibition and to ensure regulatory-aligned diagnostic accuracy.

Molecular Formula C12H18N6
Molecular Weight 246.31 g/mol
CAS No. 3810-29-5
Cat. No. B1677064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6,7-diisopropylpteridine
CAS3810-29-5
Synonyms2,4-diamino-6,7-diisopropylpteridine
O 129
O-129
O129
Molecular FormulaC12H18N6
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N
InChIInChI=1S/C12H18N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6H,1-4H3,(H4,13,14,16,17,18)
InChIKeyLIVXWXAMTVJGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-6,7-diisopropylpteridine (CAS 3810-29-5) – Class, Identity, and Core Functional Roles


2,4-Diamino-6,7-diisopropylpteridine (free base, CAS 3810-29-5; commonly supplied as the phosphate salt, CAS 84176-65-8) is a synthetic member of the 2,4-diaminopteridine class [1]. It is historically designated O/129 or vibriostat and is formally classified as both a vibriostatic agent and an antifolate [1]. The molecule is characterized by a pteridine core bearing amino groups at positions 2 and 4 and isopropyl substituents at positions 6 and 7 [1]. Its two principal, experimentally verified functional identities are: (i) a selective inhibitor of dihydrofolate reductase (DHFR) from pathogenic protozoa including Toxoplasma gondii, and (ii) a diagnostic vibriostatic agent used to differentiate Vibrio species from other Gram-negative bacteria [1]. The phosphate salt is the standard form for biological evaluation due to its favorable solubility profile (DMSO solubility ~125 mg/mL; aqueous solubility ~2 mg/mL) .

Why Generic Pteridine or Antifolate Replacement Is Not Acceptable for 2,4-Diamino-6,7-diisopropylpteridine


Substituting 2,4-diamino-6,7-diisopropylpteridine with another 2,4-diaminopteridine or a clinically available antifolate (such as trimethoprim, pyrimethamine, or trimetrexate) is not functionally neutral. The 6,7-diisopropyl substitution pattern is not merely decorative; it directly determines the compound's DHFR isozyme selectivity profile. In head-to-head biochemical assays, the specific lipophilic 6,7-dialkyl substitution conferred by the isopropyl groups yields an inhibitory potency against T. gondii DHFR that is at least one order of magnitude greater than that of pyrimethamine, a standard clinical agent [1]. This selectivity differential cannot be assumed for other 2,4-diaminopteridines with different 6,7-substituents (e.g., 6,7-dimethyl or 6,7-dibutyl analogs), as even small changes in the alkyl chain length alter both potency and species selectivity [1]. Furthermore, in the vibriostatic diagnostic context, the compound operates at defined disk loadings (10 µg and 150 µg) with established interpretive criteria for Vibrio speciation that are not transferable to other DHFR inhibitors [2]. Replacing the compound with a generic antifolate would invalidate the diagnostic interpretive framework and risk species misidentification.

Quantitative Differentiation Evidence for 2,4-Diamino-6,7-diisopropylpteridine Versus Comparators


DHFR Inhibitory Potency Against T. gondii: 2,4-Diamino-6,7-diisopropylpteridine (AH10639) vs. Pyrimethamine

In a direct biochemical comparison, 2,4-diamino-6,7-diisopropylpteridine (tested as AH10639 phosphate) inhibited recombinant Toxoplasma gondii dihydrofolate reductase (DHFR) with an IC50 in the range of 0.018–0.033 µM. This represents at least a 10-fold greater potency than the clinical standard pyrimethamine, which was tested in the same study and found to be significantly less potent [1]. The study also confirmed that AH10639 was more selective than pyrimethamine for the parasitic DHFR over the mammalian enzyme [1].

Toxoplasma gondii DHFR inhibition Antifolate selectivity IC50 comparison

In Vitro Antiparasitic Activity Against Pneumocystis carinii: 2,4-Diamino-6,7-diisopropylpteridine vs. Trimethoprim

In a rat-derived Pneumocystis carinii short-term axenic culture model, 2,4-diamino-6,7-diisopropylpteridine (as one of four 6,7-disubstituted 2,4-diaminopteridines tested) antagonized the uptake of para-aminobenzoic acid (a folate precursor) at concentrations in the range of 4.5–26 µM. The compounds in this series were 10- to 100-fold more active than trimethoprim in the same assay system [1]. The compound also showed no detectable mammalian cytotoxicity at concentrations below 100 µM [1].

Pneumocystis carinii Folate antagonism Axenic culture Antifolate comparison

Vibriostatic Diagnostic Specificity: O/129 (2,4-Diamino-6,7-diisopropylpteridine) vs. Biochemical Differentiation Methods

The O/129 compound is used as a diagnostic vibriostatic agent at standardized disk loadings of 10 µg and 150 µg. Vibrio species are characteristically susceptible, whereas closely related Aeromonas and Enterobacteriaceae strains are resistant [1]. In a study of 134 Pasteurella and Actinobacillus strains, 132 (98.5%) were susceptible to O/129, while all 46 Enterobacteriaceae reference strains tested were resistant [2]. The diagnostic value is specifically associated with this compound's molecular structure, as no other commercially available DHFR inhibitor has been validated as a replacement for O/129 in this taxonomic differentiation context [1].

Vibrio speciation O/129 susceptibility Diagnostic microbiology Vibrionaceae identification

Research and Industrial Application Scenarios Where 2,4-Diamino-6,7-diisopropylpteridine Provides Differentiated Value


Selective Anti-Toxoplasma DHFR Probe for Target-Based Screening and Mechanistic Studies

Investigators requiring a DHFR inhibitor with at least 10-fold greater inhibitory potency against T. gondii DHFR (IC50 0.018–0.033 µM) compared with pyrimethamine should prioritize this compound. Its established selectivity profile minimizes the risk of confounding results from mammalian DHFR inhibition, making it the compound of choice for target validation experiments, resistance mechanism studies, and as a reference inhibitor in high-throughput screening campaigns against parasitic DHFR [1].

Anti-Pneumocystis Tool Compound with Superior Potency Over Trimethoprim

For research programs targeting Pneumocystis carinii folate metabolism, 2,4-diamino-6,7-diisopropylpteridine offers a 10- to 100-fold potency advantage over trimethoprim in the pABA uptake antagonism assay, coupled with an absence of mammalian cytotoxicity below 100 µM. This makes it an ideal positive control for in vitro P. carinii culture models and for structure-activity relationship (SAR) studies aimed at developing next-generation anti-Pneumocystis antifolates [1].

Standardized Vibrio Differentiation Agent for Clinical and Environmental Microbiology

Clinical microbiology laboratories and environmental monitoring facilities that perform Vibrio speciation should procure the phosphate salt form of this compound to prepare O/129 disks at 10 µg and 150 µg. The compound's established differential susceptibility pattern (susceptible: Vibrio, Pasteurella, Actinobacillus; resistant: Enterobacteriaceae, Aeromonas) is embedded in regulatory guidance (e.g., FDA BAM Chapter 9) and cannot be replicated by substituting trimethoprim or other generic antifolate disks. This is the only small-molecule vibriostatic agent with a validated interpretive framework for Vibrionaceae identification [2].

Perovskite Solar Cell Interface Engineering Additive

Recent work demonstrates that 2,4-diamino-6,7-diisopropylpteridine phosphate can serve as a bulk and interface passivation additive in inverted perovskite solar cells, simultaneously reducing recombination losses and improving device stability [3]. While quantitative comparator data against other passivation agents are not yet available from the identified sources, the unique combination of the phosphate counterion and the pteridine scaffold with isopropyl substituents provides functional groups (amino, phosphate, and hydrophobic isopropyl moieties) that are structurally distinct from commonly used phenethylammonium or alkylammonium salt passivators, warranting its investigation in photovoltaic materials research [3].

Quote Request

Request a Quote for 2,4-Diamino-6,7-diisopropylpteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.